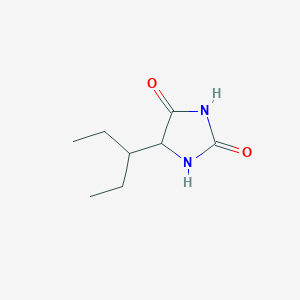

5-(neo-Pentyl)hydantoin

Overview

Description

5-(neo-Pentyl)hydantoin is a specialty product used for proteomics research . It has a molecular formula of C8H14N2O2 and a molecular weight of 170.21 .

Synthesis Analysis

The synthesis of 5-(neo-Pentyl)hydantoin involves the reaction of sodium cyanide and 2-ethylbutyraldehyde with ammonium carbonate in ethanol and water . The reaction yields a white solid after recrystallization from ethyl acetate .

Molecular Structure Analysis

The molecular structure of 5-(neo-Pentyl)hydantoin can be analyzed using various physical and spectral techniques such as Thin Layer Chromatography, UV spectroscopy, FTIR spectroscopy, and 1H NMR spectroscopy .

Chemical Reactions Analysis

5,5-Disubstituted hydantoins, like 5-(neo-Pentyl)hydantoin, can be formed from simple ester-derived starting materials by a one-pot tandem method . This involves the amination of the silyl ketene acetal derivative of a methyl ester by silver-catalysed addition to the N-N bond of an azocarboxamide .

Scientific Research Applications

Antiviral Research : Hydantoin compounds have been identified as inhibiting poliovirus assembly and post-synthetic cleavages in cell-free systems. This makes them sensitive tools for studying antiviral compounds' modes of action (Verlinden et al., 2000).

Medicinal Chemistry : Hydantoin and thiohydantoin scaffolds have been utilized in drug discovery for diseases such as cancer, microbial infections, metabolic diseases, and epilepsy, showing promising results (Cho, Kim, & Shin, 2019).

Cancer Research : Certain hydantoin derivatives, such as 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin, have shown significant anti-tumor potential by inhibiting colon cancer cell growth, apoptosis, oxidative stress, and inflammatory processes (Obradović et al., 2019).

Microbial Genetics : The hyuE gene in Pseudomonas sp. strain NS671 encodes a hydantoin racemase capable of converting 5-substituted hydantoins to L-amino acids, which has implications for pharmaceutical applications (Watabe et al., 1992).

Green Chemistry : Mechanochemical preparation of hydantoins from amino esters offers an eco-friendly method for synthesizing antiepileptic drugs like Phenytoin without using harmful organic solvents (Konnert et al., 2014).

Safety and Hazards

properties

IUPAC Name |

5-pentan-3-ylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-3-5(4-2)6-7(11)10-8(12)9-6/h5-6H,3-4H2,1-2H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJBLSZIXFZMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465714 | |

| Record name | 5-(neo-Pentyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(neo-Pentyl)hydantoin | |

CAS RN |

110072-96-3 | |

| Record name | 5-(neo-Pentyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

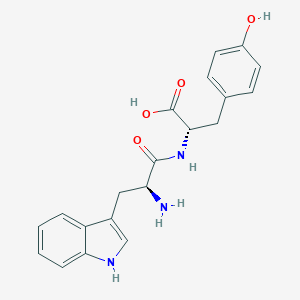

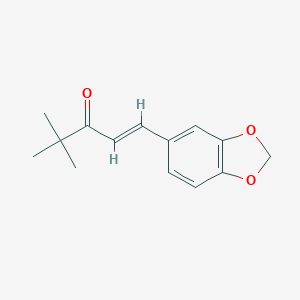

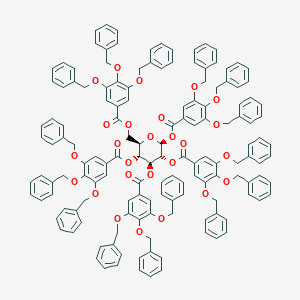

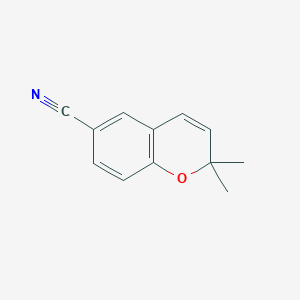

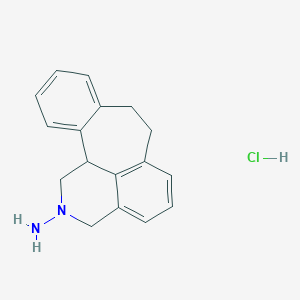

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B16934.png)